Hexahydrocoumarin

Description

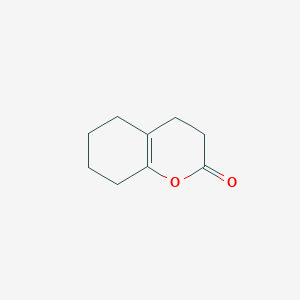

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6,7,8-hexahydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRBYOJLDRSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220269 | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-82-3 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6,7,8-HEXAHYDROCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23DDW3J2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexahydrocoumarin: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Properties, and Biological Significance of 3,4,5,6,7,8-Hexahydrochromen-2-one

Introduction

Hexahydrocoumarin, systematically named 3,4,5,6,7,8-hexahydrochromen-2-one according to IUPAC nomenclature, is a saturated derivative of coumarin belonging to the benzopyranone class of compounds.[1][2] Unlike the aromatic parent compound coumarin, which is known for its sweet scent and diverse biological activities, this compound has a partially saturated bicyclic structure.[3][4] This structural modification significantly alters its physicochemical and biological properties. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, biological implications, and relevant experimental protocols for research and development professionals.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₉H₁₂O₂. A summary of its key computed physicochemical properties is presented in Table 1.[1][5]

| Property | Value | Source |

| IUPAC Name | 3,4,5,6,7,8-hexahydrochromen-2-one | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][6] |

| CAS Number | 700-82-3 | [1][5] |

| XLogP3-AA (Predicted) | 1.3 | [1][2] |

| Monoisotopic Mass | 152.083729621 Da | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrogenation of coumarin or its dihydro-derivative. A common laboratory-scale approach involves the catalytic hydrogenation of dihydrocoumarin, which itself is synthesized from coumarin.[7]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a two-step synthesis of this compound starting from coumarin. The first step is the selective hydrogenation of the α,β-unsaturated bond of the pyrone ring to yield dihydrocoumarin, followed by the hydrogenation of the benzene ring.

Step 1: Synthesis of Dihydrocoumarin from Coumarin

-

Reaction Setup: In a high-pressure reactor (autoclave), dissolve coumarin (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate).[7]

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Depressurize the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude dihydrocoumarin can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound from Dihydrocoumarin

-

Reaction Setup: Dissolve the purified dihydrocoumarin (1.0 eq) in a solvent that can withstand higher pressures and temperatures, such as acetic acid or an alkane.

-

Catalyst Addition: Add a more robust hydrogenation catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) (typically 1-5 mol%).

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with nitrogen and then pressurize with hydrogen to a higher pressure (e.g., 50-100 atm).

-

Reaction Execution: Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Work-up and Purification: After cooling and depressurizing, filter the catalyst. Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for this compound from coumarin.

Biological Activity and Applications in Drug Development

While the parent compound coumarin and its various derivatives have been extensively studied for a wide range of pharmacological activities—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—specific biological data for this compound is limited.[3][4][8] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[9]

The saturation of the coumarin core in this compound alters its planarity and electronic properties, which can lead to different biological activities or a loss of activities associated with the aromatic system. However, the this compound scaffold can serve as a valuable starting point for the synthesis of novel bioactive molecules in drug discovery programs.

Potential as a Scaffold

The rigid, bicyclic structure of this compound can be functionalized at various positions to create libraries of new compounds for screening against different therapeutic targets. Its three-dimensional shape, compared to the planar coumarin, may allow for better fitting into the binding pockets of certain enzymes or receptors.

Regulatory Status and Toxicology

A critical aspect of this compound is its toxicological profile. It is classified as a skin sensitizer (Category 1B) and is known to cause allergic skin reactions.[1] Consequently, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient.[1] This dermal sensitization potential is a significant consideration for any potential topical applications and requires thorough toxicological assessment in drug development.

Signaling Pathways Modulated by Coumarin Derivatives

Although no specific signaling pathways have been definitively associated with this compound, many other coumarin derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation.[4] For instance, certain coumarin compounds have been reported to inhibit pathways such as PI3K/AKT/mTOR and microtubule polymerization, and to modulate the activity of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4][9]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow for the development of a novel therapeutic agent based on the this compound scaffold.

Caption: A generalized drug discovery workflow using this compound as a starting scaffold.

Experimental Protocol: In Vitro Skin Sensitization Assay

Given the known dermal sensitization potential of this compound, assessing this property is crucial. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical to skin proteins.[10]

Direct Peptide Reactivity Assay (DPRA) Protocol

Objective: To quantify the reactivity of this compound with synthetic peptides containing cysteine and lysine as a measure of its potential to act as a skin sensitizer.

Materials:

-

This compound

-

Synthetic heptapeptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH)

-

Acetonitrile (ACN)

-

Ammonium acetate buffer

-

HPLC system with a UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the cysteine-containing peptide at 0.667 mM in ammonium acetate buffer.

-

Prepare a stock solution of the lysine-containing peptide at 0.667 mM in ammonium acetate buffer.

-

Prepare a stock solution of this compound at 100 mM in ACN.

-

-

Reaction Incubation:

-

For the cysteine peptide, mix the peptide solution with the this compound solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:10 ratio (peptide:chemical).

-

For the lysine peptide, mix the peptide solution with the this compound solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:50 ratio (peptide:chemical).

-

Prepare reference controls for each peptide with ACN instead of the test chemical solution.

-

-

Incubation: Incubate all samples at 25°C for 24 hours, shaking gently.

-

Sample Analysis:

-

Following incubation, dilute the samples with ACN/water and analyze by reverse-phase HPLC with UV detection at 220 nm.

-

Quantify the peak area of the remaining unreacted peptide in both the test samples and the reference controls.

-

-

Data Analysis:

-

Calculate the percent peptide depletion for both cysteine and lysine using the formula: Depletion (%) = [1 - (Peak Area of Test Sample / Peak Area of Reference Control)] * 100

-

Average the cysteine and lysine depletion values to predict the sensitization potential based on established prediction models (e.g., low, moderate, or high reactivity).

-

This protocol provides a standardized, non-animal-based method to quantify a key molecular initiating event in skin sensitization, offering valuable data for the hazard identification and risk assessment of this compound and its derivatives.[10][11]

References

- 1. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 5. This compound, 700-82-3 [thegoodscentscompany.com]

- 6. 7-Hexa-hydro-isocoumarin | C9H12O2 | CID 129729640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ScenTree - Dihydrocoumarin (CAS N° 119-84-6) [scentree.co]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. One moment, please... [senzagen.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Hexahydrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of hexahydrocoumarin. It details the isomeric forms of the molecule, outlines potential synthetic and analytical methodologies, and discusses the importance of stereoisomerism in determining biological activity.

Core Chemical Structure

This compound, systematically named 3,4,5,6,7,8-hexahydrochromen-2-one , is a saturated bicyclic lactone. Its core structure consists of a fusion of a cyclohexane ring and a dihydropyran-2-one ring.

| Identifier | Value |

| IUPAC Name | 3,4,5,6,7,8-hexahydrochromen-2-one[1] |

| CAS Number | 700-82-3[1] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| SMILES | C1CCC2=C(C1)CCC(=O)O2[1] |

Stereochemistry of this compound

The stereochemistry of this compound is determined by the spatial arrangement at the two bridgehead carbon atoms where the six-membered rings are fused, namely at positions 4a and 8a. These two stereocenters give rise to the possibility of different stereoisomers.

The relationship between the stereoisomers of this compound can be understood by analogy to the well-studied decalin (octahydronaphthalene) system. The fusion of the two rings can be either cis or trans, leading to two diastereomers with distinct three-dimensional shapes.

-

cis-Hexahydrocoumarin: In this isomer, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the molecule. Due to a plane of symmetry that bisects the molecule, the cis-isomer is achiral and is therefore a meso compound . It does not have an enantiomer and is not optically active.

-

trans-Hexahydrocoumarin: In this configuration, the hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule. This arrangement lacks a plane of symmetry, making the molecule chiral. Consequently, trans-hexahydrocoumarin exists as a pair of enantiomers : (4aR,8aR)-hexahydrocoumarin and (4aS,8aS)-hexahydrocoumarin. These enantiomers are non-superimposable mirror images of each other and are expected to rotate plane-polarized light in equal but opposite directions.

Therefore, there are a total of three possible stereoisomers of this compound: the cis meso compound and the two trans enantiomers.

Synthesis and Separation of Stereoisomers

The synthesis of this compound and the selective preparation of its stereoisomers can be approached through several synthetic strategies.

Catalytic Hydrogenation

One potential route to a mixture of this compound stereoisomers is the catalytic hydrogenation of coumarin or dihydrocoumarin. A study on the hydrogenation of coumarin to octahydrocoumarin (a fully saturated analog) using a ruthenium on activated carbon (Ru/C) catalyst suggests a viable method.[2] The stereochemical outcome of such hydrogenations is often dependent on the catalyst, solvent, and reaction conditions.

Illustrative Experimental Protocol (based on hydrogenation of coumarin): [2]

-

Reactants: Coumarin, 5% Ruthenium on activated carbon (Ru/C) catalyst, and a solvent such as methanol.

-

Apparatus: A high-pressure autoclave equipped with a stirrer.

-

Procedure:

-

The autoclave is charged with coumarin, the Ru/C catalyst (e.g., 0.5 wt% based on coumarin), and methanol (to achieve a desired concentration, e.g., 60 wt% coumarin).

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

The autoclave is pressurized with hydrogen to a specific pressure (e.g., 10 MPa).

-

The reaction mixture is heated to a designated temperature (e.g., 130 °C) with vigorous stirring.

-

The reaction progress is monitored by hydrogen uptake.

-

Upon completion, the reactor is cooled, and the excess hydrogen is vented.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, which is a mixture of stereoisomers.

-

Asymmetric Synthesis

For the targeted synthesis of specific stereoisomers, asymmetric catalysis offers a powerful approach. An organocatalytic asymmetric [3+3] cyclization reaction has been reported for the construction of the this compound scaffold, yielding products with high diastereoselectivity and enantioselectivity. This method involves the reaction of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones in the presence of a chiral thiourea-tertiary amine catalyst.

Separation of Stereoisomers

A mixture of this compound stereoisomers can be separated using chromatographic techniques.

-

Diastereomer Separation: The cis and trans diastereomers have different physical properties and can typically be separated by standard chromatography techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

-

Enantiomer Separation: The separation of the (4aR,8aR) and (4aS,8aS) enantiomers of trans-hexahydrocoumarin requires a chiral environment. This can be achieved by:

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a common and effective method for separating enantiomers using a chiral stationary phase (CSP).

-

Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by crystallization due to their different solubilities. The original enantiomers are then recovered in a subsequent step.

-

Characterization of Stereoisomers

The definitive structural elucidation and differentiation of the this compound stereoisomers rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in cis- and trans-hexahydrocoumarin will result in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. The relative stereochemistry can often be determined by analyzing the coupling constants between the bridgehead protons and adjacent protons, as well as through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[3] By obtaining a suitable crystal of an enantiomerically pure sample of trans-hexahydrocoumarin, its absolute configuration ((4aR,8aR) or (4aS,8aS)) can be definitively assigned. This technique would also confirm the cis or trans nature of the ring fusion.

Biological Activity and Importance in Drug Development

Biological systems, such as enzymes and receptors, are chiral environments. Therefore, they can interact differently with the different stereoisomers of a chiral molecule. It is common for one enantiomer of a drug to be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

The distinct three-dimensional shapes of the cis and trans diastereomers of this compound, and the different chirality of the trans enantiomers, mean that they will likely have different binding affinities for biological targets. This underscores the importance of synthesizing and testing stereochemically pure forms of this compound and its derivatives in drug discovery and development programs.

Quantitative Data

At present, there is a lack of publicly available, experimentally determined quantitative data for the individual stereoisomers of this compound. Research into the stereoselective synthesis and separation of these isomers would be necessary to generate the data for properties such as those listed in the table below.

| Property | cis-Hexahydrocoumarin | (4aR,8aR)-trans-Hexahydrocoumarin | (4aS,8aS)-trans-Hexahydrocoumarin |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Optical Rotation ([α]D) | 0 (meso compound) | Data not available | Data not available |

| Biological Activity (IC₅₀, etc.) | Data not available | Data not available | Data not available |

The development of methods to isolate and characterize these stereoisomers would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of their structure-activity relationships.

References

A Technical Guide to the Physicochemical Properties of 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one

Introduction

3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one, also known as hexahydrocoumarin, is a bicyclic organic compound.[1][2] It belongs to the coumarin family, which are derivatives of 1-benzopyran-2-one.[3] While coumarin and its many derivatives are widely found in nature and are the subject of extensive research for their broad pharmacological activities, the fully saturated hexahydro- variant presents a distinct chemical scaffold.[4][5] This document provides a comprehensive overview of the known physicochemical properties of 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one, details common experimental protocols for characterization, and outlines logical workflows relevant to its synthesis and potential biological evaluation. Formerly, this compound found use as a fragrance ingredient.[2]

Core Physicochemical Properties

The fundamental physicochemical data for 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Data Summary

All quantitative data available from the reviewed literature are presented in Table 1 for clarity and ease of comparison.

| Property | Value | Reference(s) |

| CAS Registry Number | 700-82-3 | [1][6] |

| Molecular Formula | C₉H₁₂O₂ | [6] |

| Molecular Weight | 152.19 g/mol | [7] |

| Physical Form | Oil | [7] |

| Color | Colourless | [7] |

| Boiling Point | 130-132 °C at 17 Torr | [1] |

| Density | 1.1166 g/cm³ at 20 °C | [1] |

| logP (Octanol/Water) | 1.890 (Estimated) | [7] |

| pKa | Data not available in reviewed literature | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Data not explicitly found; logP suggests | |

| solubility in organic solvents and low | ||

| aqueous solubility. |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the determination of every physicochemical property of this exact molecule are not extensively published, this section outlines standard methodologies used for the synthesis and characterization of related benzopyranone and coumarin derivatives.

Synthesis and Purification

The synthesis of benzopyran scaffolds often involves the condensation of substituted phenols or salicylaldehydes with various carbon sources. A general approach for related structures can be described as follows:

-

Reaction Setup: A substituted salicylaldehyde and a suitable reaction partner (e.g., a 1,3-dicarbonyl compound) are dissolved in an appropriate solvent, such as ethanol or toluene.[8]

-

Catalysis: The reaction may be catalyzed by an acid (e.g., p-TsOH) or a base (e.g., Et₂NH) to facilitate cyclization and dehydration.[8]

-

Reaction Conditions: The mixture is typically heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by Thin Layer Chromatography (TLC).[3][8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly via flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient to yield the pure compound.[9]

The workflow for a typical synthesis and characterization process is visualized in the diagram below.

Structural and Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are recorded to verify the proton and carbon environments, confirming the successful synthesis of the hexahydro-benzopyranone core.[4][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, thereby confirming its elemental composition (C₉H₁₂O₂).[11]

-

Boiling Point Determination: The boiling point is determined under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. The observed temperature and the corresponding pressure are recorded.[1]

-

Density Measurement: Density is typically measured at a specified temperature (e.g., 20 °C) using a pycnometer or a digital density meter.[1]

Biological Context and Screening

The broader class of benzopyran-2-one (coumarin) derivatives is known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][5][10] While specific signaling pathway interactions for 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one are not detailed in the available literature, any novel compound from this class would typically undergo a systematic screening process to identify potential therapeutic applications.

The following diagram illustrates a logical workflow for the biological evaluation of a novel benzopyranone derivative.

This cascade begins with broad primary screens to detect any biological activity. Compounds that show promise ('hits') are then subjected to more detailed secondary assays to quantify their potency (e.g., determining the half-maximal inhibitory concentration, IC₅₀). Finally, in-depth studies are conducted to elucidate the mechanism of action, which is a critical step in the drug development process.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one | 700-82-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 700-82-3_3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one_CATO|标准品信息 - CATO标准品信息网 [catorm.com]

- 8. espublisher.com [espublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for hexahydrocoumarin characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of hexahydrocoumarin (3,4,5,6,7,8-hexahydro-2H-chromen-2-one). Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Introduction to this compound

This compound is a saturated bicyclic lactone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its structure, consisting of a cyclohexene ring fused to a dihydropyranone ring, makes it a subject of interest in synthetic chemistry and fragrance research. Accurate spectroscopic characterization is paramount for confirming its identity and purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3, H-4 | 2.2 - 2.6 | m |

| H-5, H-8 | 1.9 - 2.2 | m |

| H-6, H-7 | 1.5 - 1.8 | m |

| H-4a, H-8a | 2.0 - 2.4 | m |

Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 165 - 175 |

| C-8a | 130 - 140 |

| C-4a | 115 - 125 |

| C-3, C-4, C-5, C-6, C-7, C-8 | 20 - 40 |

Note: These are estimated values and serve as a guideline for spectral interpretation.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Lactone) | 1750 - 1720 (strong) |

| C-O (Ester) | 1250 - 1150 (strong) |

| C-H (sp³ hybridized) | 2950 - 2850 (medium to strong) |

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 152 | Molecular Ion |

| [M-CO]⁺ | 124 | Loss of carbon monoxide |

| [M-C₂H₄]⁺ | 124 | Loss of ethene |

| Various fragments | < 124 | Fragmentation of the aliphatic rings |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

Thin Film: If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with the pure KBr pellet/solvent).

-

Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent. The solution is then injected into the GC, where the compound is separated and then introduced into the mass spectrometer.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase of the LC system.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source of the mass spectrometer.

Data Acquisition:

-

The sample is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Conclusion

References

The Enigmatic Hexahydrocoumarins: A Deep Dive into Their Natural Occurrence and Isolation

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, isolation, and biological significance of hexahydrocoumarin derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this promising class of natural compounds, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Hexahydrocoumarins, a subclass of coumarins characterized by a saturated heterocyclic ring, are found in a variety of natural sources, including plants and fungi. Their unique structural features have drawn interest for their potential pharmacological activities. This guide serves as a critical resource for harnessing these natural products for further research and development.

Natural Occurrence of this compound Derivatives

While the broader coumarin family is widely distributed in the plant kingdom, the natural occurrence of this compound derivatives is more specific. To date, documented sources include:

-

Plants: A notable example is the isolation of a this compound from Fumaria parviflora, a plant traditionally used in herbal medicine.[1]

-

Fungi and Marine Organisms: The exploration of fungal and marine ecosystems continues to be a promising frontier for the discovery of novel natural products, including unique coumarin scaffolds.[2] Dihydroisocoumarin derivatives, structurally related to hexahydrocoumarins, have been isolated from marine-derived fungi.[3]

Table 1: Selected Naturally Occurring this compound Derivatives

| Compound Name | Natural Source | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | Fumaria parviflora | C₉H₁₂O₂ | 152.19 | [1] |

Isolation and Purification: A Methodological Overview

The isolation of this compound derivatives from their natural matrices is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The lipophilic nature of the this compound backbone influences the choice of solvents and purification strategies.

Experimental Protocols

1. Extraction

A generalized protocol for the extraction of this compound derivatives from plant material is outlined below. This procedure should be optimized based on the specific plant matrix and the target compound's polarity.

-

Sample Preparation: The plant material (e.g., whole plant of Fumaria parviflora) is air-dried and coarsely powdered.

-

Extraction Solvent: Methanol is a common solvent for the initial extraction of a broad range of secondary metabolites, including coumarins.[4]

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in methanol at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, where the plant material is continuously extracted with fresh, distilled solvent.[4][5]

-

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the target this compound derivatives.

-

Column Chromatography:

-

Stationary Phase: Silica gel is a standard stationary phase for the initial fractionation of the crude extract.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. For the isolation of the this compound from Fumaria parviflora, chloroform was used as the mobile phase.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Principle: Prep-HPLC is a high-resolution technique used for the final purification of compounds.[6][7][8][9]

-

Stationary Phase: A reversed-phase C18 column is commonly employed for the separation of moderately non-polar compounds like hexahydrocoumarins.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is typically used. The gradient is optimized to achieve the best separation of the target compound from any remaining impurities.

-

Detection: A UV detector is used to monitor the elution of compounds from the column. The wavelength is chosen based on the UV absorbance maximum of the target this compound.

-

Structural Elucidation and Data Presentation

The definitive identification of an isolated this compound derivative relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound from Fumaria parviflora

| Technique | Data | Reference |

| Mass Spectrometry | Molecular Ion Peak (m/z): 152 [M]⁺ | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 6.71 (1H, d, J=7.5 Hz, H-3), 6.69 (1H, m, H-4), 4.47 (1H, m, H-10β), 3.37 (1H, m, H-9β), 2.89 (2H, m, H₂-5), 2.78 (2H, m, H₂-8), 2.26 (2H, m, H₂-6), 1.35 (2H, m, H₂-7) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | 171.99 (C-2), 134.88 (C-3), 119.23 (C-4), 68.24 (C-10), 39.06 (C-9), 38.27 (C-5), 34.11 (C-8), 29.41 (C-6), 29.23 (C-7) | [1] |

Biological Activities and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticoagulant effects.[10][11][12] While research specifically on this compound derivatives is emerging, the broader coumarin literature provides a foundation for understanding their potential mechanisms of action.

Anti-Inflammatory Signaling

Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Anticoagulant Signaling

The anticoagulant activity of many coumarin derivatives, such as warfarin, is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[1][15][16] This enzyme is essential for the vitamin K cycle, a process required for the activation of several clotting factors.

Future Directions

The study of naturally occurring this compound derivatives is a field with considerable potential. Further research is needed to expand the library of known compounds from diverse natural sources. Detailed investigations into their specific biological activities and mechanisms of action will be crucial for unlocking their therapeutic potential. This technical guide provides a solid foundation for these future endeavors.

References

- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. labcompare.com [labcompare.com]

- 9. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 10. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 12. jms.mabjournal.com [jms.mabjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Hexahydrocoumarin Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocoumarins, a class of saturated bicyclic lactones, represent a scaffold of significant interest in medicinal chemistry. Their diverse biological activities, coupled with a synthetically accessible structure, make them attractive candidates for drug discovery programs. The in silico prediction of the binding affinity of hexahydrocoumarin derivatives to their biological targets is a crucial step in the rational design of novel therapeutic agents. This guide provides an in-depth overview of the computational methodologies employed to forecast these interactions, offering a framework for researchers to accelerate the identification of potent and selective modulators of protein function.

The accurate prediction of binding affinity through computational models allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional drug discovery pipelines. This document outlines the key in silico techniques, data considerations, and experimental validation necessary for a robust predictive workflow.

Data Presentation: Illustrative Binding Affinity Data of Coumarin Derivatives

Due to a lack of publicly available, specific quantitative binding affinity data for a homologous series of this compound derivatives, the following table presents representative data for other coumarin derivatives to illustrate the nature of the data used in these predictive studies. This data would typically be used to build and validate Quantitative Structure-Activity Relationship (QSAR) models.

| Compound ID | Structure | Target Protein | Binding Affinity (IC50, µM) | Binding Energy (kcal/mol) | Reference |

| Cmpd-1 | 7-hydroxy-4-phenylcoumarin | AGS cancer cell line | 2.63 | - | [1] |

| Cmpd-2 | 3-phenylcoumarin derivative 9 | HL-60 cells | >100 (antioxidant) | - | [2] |

| Cmpd-3 | Coumarin pyrazoline deriv. 13 | MCF-7 cancer cell line | 22.6 | -7.04 (ER-α) | [3] |

| Cmpd-4 | Coumarin pyrazoline deriv. 14 | MCF-7 cancer cell line | 25.99 | -7.17 (ER-α) | [3] |

| Cmpd-5 | 5,7-dihydroxy-3-phenylcoumarin | S. aureus | 11 (MIC, µg/mL) | -9.2 (Tyrosyl-tRNA synthetase) | |

| Cmpd-6 | 4-styryl-7-oxycoumarin deriv. 1 | - | - | -20.38 (MM-GBSA) | [4] |

Note: The presented data is for various coumarin derivatives and not this compound. It serves as an example of the types of quantitative data required for building predictive models.

Core In Silico Methodologies

The prediction of binding affinity for this compound derivatives typically involves a multi-faceted computational approach, integrating several techniques to build a comprehensive understanding of the ligand-receptor interactions.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is widely used to predict the binding mode and estimate the binding affinity of small molecules to their protein targets.[5]

Experimental Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the crystal structure.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivatives.

-

Assign appropriate atom types and charges.

-

Perform energy minimization of the ligand structures.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically a cavity identified from the co-crystallized ligand or through pocket detection algorithms.

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site.[6]

-

The program's scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose.[5]

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

The docking score provides a quantitative estimate of the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

Experimental Protocol:

-

Data Collection:

-

Compile a dataset of this compound derivatives with experimentally determined binding affinities (e.g., IC50, Ki) against a specific target.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric properties).

-

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors of the training set compounds with their biological activities.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. The model's ability to accurately predict the activities of the test set compounds indicates its robustness.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding pose and a more accurate estimation of binding free energy.

Experimental Protocol:

-

System Setup:

-

Start with the best-ranked docked pose of the this compound-protein complex obtained from molecular docking.

-

Solvate the complex in a box of explicit water molecules and add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an energy minimization of the entire system.

-

Gradually heat the system to physiological temperature and equilibrate it.

-

Run the production MD simulation for a sufficient time (e.g., nanoseconds) to observe the stability of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation).

-

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

-

Visualization of Workflows and Pathways

Computational Workflow for Binding Affinity Prediction

References

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of hexahydrocoumarins and their related lactone counterparts. Hexahydrocoumarins, saturated bicyclic lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. This document delves into the core synthetic methodologies, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and workflows to aid in research and development.

Catalytic Hydrogenation of Coumarins

A primary and straightforward route to hexahydrocoumarins involves the complete saturation of the aromatic and pyrone rings of a coumarin precursor through catalytic hydrogenation. This method is valued for its high atom economy and often excellent yields.

Experimental Protocol: Catalytic Hydrogenation of Coumarin

This protocol provides a general procedure for the catalytic hydrogenation of coumarin to yield octahydrocoumarin (a fully saturated hexahydrocoumarin). The conditions can be optimized based on the specific substrate and desired outcome.

Materials:

-

Coumarin derivative

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogenation catalyst (e.g., 5% Ruthenium on activated carbon (Ru/C), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Hydrogen gas source

Procedure:

-

The autoclave reactor is charged with the coumarin substrate and the chosen solvent. A typical concentration is a 60 wt% solution of coumarin in methanol.

-

The hydrogenation catalyst is added to the mixture. A common catalyst loading is 0.5 wt% of the catalyst based on the weight of the coumarin.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 130 °C) with vigorous stirring.

-

The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the heterogeneous catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by techniques such as distillation or column chromatography to afford the pure this compound.

Quantitative Data: Catalytic Hydrogenation

| Catalyst | Substrate | Pressure (MPa) | Temperature (°C) | Solvent | Selectivity to Octahydrocoumarin (%) | Reference |

| 5% Ru/C | Coumarin | 10 | 130 | Methanol | 90 | [1] |

Note: The selectivity refers to the desired product at complete conversion of the starting material.

Experimental Workflow: Catalytic Hydrogenation

References

The Enigmatic Hexahydrocoumarin: An Exploration of a Saturated Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin core, a fused system of a benzene and a pyrone ring, is a well-established privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] Its unsaturated nature and aromaticity are often key to its pharmacological effects. In contrast, the hexahydrocoumarin scaffold, where the benzene ring is fully saturated, represents a significant structural departure. This technical guide aims to explore the landscape of this compound as a scaffold in medicinal chemistry. However, a comprehensive literature review reveals a notable scarcity of dedicated research on this compound derivatives for therapeutic applications. The parent compound, 3,4,5,6,7,8-hexahydrocoumarin, is primarily recognized as a fragrance ingredient and is flagged for its potential as a dermal sensitizer.[3]

Given the limited specific data on this compound in a medicinal chemistry context, this guide will first briefly touch upon the known aspects of the hexahydro- scaffold and then provide an in-depth overview of the closely related and extensively studied coumarin framework. This will serve as a valuable resource for researchers interested in the broader class of benzopyranone-based compounds and may inspire future investigations into the therapeutic potential of the saturated this compound core.

The this compound Scaffold: A Largely Unexplored Territory

The defining feature of the this compound scaffold is the replacement of the aromatic benzene ring of coumarin with a saturated cyclohexane ring. This structural change dramatically alters the molecule's geometry, electronics, and lipophilicity, which would be expected to translate into a distinct pharmacological profile. While the synthesis of substituted hexahydrocoumarins is chemically feasible, their exploration in drug discovery programs appears to be minimal based on publicly available literature.

The lack of extensive research could be attributed to several factors, including a perceived lack of intrinsic biological activity compared to its aromatic counterpart or synthetic challenges in generating diverse libraries of derivatives. However, the unique three-dimensional structure of the this compound core could offer opportunities for novel interactions with biological targets, warranting further investigation.

The Coumarin Scaffold: A Powerhouse in Medicinal Chemistry

In contrast to its saturated analog, the coumarin scaffold has been a fertile ground for the development of a wide array of therapeutic agents. The following sections will delve into the synthesis, biological activities, and mechanistic insights of coumarin derivatives, providing a comprehensive overview that can serve as a foundational reference.

Synthesis of Coumarin Derivatives

The synthesis of the coumarin core is well-established, with several named reactions being cornerstones of their preparation. These methods offer versatility for introducing a wide range of substituents on both the benzenoid and pyrone rings.

Key Synthetic Methodologies:

-

Pechmann Condensation: This is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[4]

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to form a cinnamic acid derivative, which can then be cyclized to a coumarin.

-

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base to form a substituted coumarin.[4][5]

-

Wittig Reaction: This reaction provides a route to coumarins by reacting a salicylaldehyde derivative with a phosphorus ylide.[4]

-

Claisen Rearrangement: This rearrangement of an allyl phenyl ether can be a key step in the synthesis of certain coumarin derivatives.[4]

A general workflow for the synthesis of coumarin derivatives for structure-activity relationship (SAR) studies is depicted below.

Therapeutic Applications and Biological Activities

Coumarin derivatives have demonstrated a remarkable range of pharmacological activities, targeting various enzymes, receptors, and signaling pathways.[6][7]

Coumarins have shown significant potential as anticancer agents, acting through multiple mechanisms.[8][9][10] They have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[11]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 | Mechanism of Action | Reference |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 µM | Not specified | [8] |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 µM | Not specified | [8] |

| 4-methyl coumarin derivative VI | CCRF-CEM (Leukemia) | 62.71 x 10⁻⁵ M | Not specified | [11] |

| 4-methyl coumarin derivative VI | HOP-92 (Lung) | 23.78 x 10⁻⁵ M | Not specified | [11] |

| 4-methyl coumarin derivative VI | HCC-2998 (Colon) | 34.14 x 10⁻⁵ M | Not specified | [11] |

Numerous coumarin derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][12][13] They can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA.[14]

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) / MIC | Reference |

| Coumarin derivative | Escherichia coli | 25 mm | [13] |

| 4-Hydroxycoumarin derivative 2 | Staphylococcus aureus | 26.5 ± 0.84 mm | [15] |

| 4-Hydroxycoumarin derivative 3 | Staphylococcus aureus | 26.0 ± 0.56 mm | [15] |

| 4-Hydroxycoumarin derivative 8 | Staphylococcus aureus | 26.0 ± 0.26 mm | [15] |

| 4-Hydroxycoumarin derivative 5 | Salmonella typhimurium | 19.5 ± 0.59 mm | [15] |

| 4-Hydroxycoumarin derivative 9 | Salmonella typhimurium | 19.5 ± 0.32 mm | [15] |

| Coumarin derivative 3b | Bacillus cereus | 1.5 mM (MIC) | [14] |

| Coumarin derivative 3c | Enterococcus faecium | 1.7 mM (MIC) | [14] |

Coumarins are known to inhibit a variety of enzymes, which is a key mechanism for their therapeutic effects. Notable examples include carbonic anhydrases and α-glucosidase.[16][17][18][19]

Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Enzyme | IC50 / Ki | Reference |

| 4-Hydroxycoumarin derivative 2 | Carbonic anhydrase-II | 263 ± 0.3 µM (IC50) | [15] |

| 4-Hydroxycoumarin derivative 6 | Carbonic anhydrase-II | 456 ± 0.1 µM (IC50) | [15] |

| Hydroxycoumarin derivative 10 | α-glucosidase | 589 nM (Ki) | [16] |

| Hydroxycoumarin derivative 11 | α-glucosidase | 4.810 µM (Ki) | [16] |

Signaling Pathways Modulated by Coumarin Derivatives

The diverse biological activities of coumarins are a result of their ability to modulate various intracellular signaling pathways that are often dysregulated in disease states.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of coumarin derivatives.

General Procedure for Pechmann Condensation

Objective: To synthesize a 4-substituted coumarin derivative.

Materials:

-

A substituted phenol (1.0 eq)

-

A β-keto ester (e.g., ethyl acetoacetate) (1.1 eq)

-

Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve the phenol in ethanol.

-

Add the β-keto ester to the solution.

-

Slowly add the acid catalyst while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a coumarin derivative against a bacterial strain.

Materials:

-

Coumarin derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent)

Procedure:

-

Prepare serial two-fold dilutions of the coumarin derivative in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

While the this compound scaffold remains a largely uncharted territory in medicinal chemistry, the extensive research on its aromatic counterpart, coumarin, provides a rich foundation for future explorations. The diverse and potent biological activities of coumarin derivatives highlight the potential of the benzopyranone core as a privileged structure in drug discovery.

Future research directions could involve the systematic synthesis and biological evaluation of this compound libraries to explore their structure-activity relationships. The unique conformational flexibility of the saturated ring system may lead to the discovery of novel compounds with distinct pharmacological profiles. Furthermore, computational studies could be employed to predict the potential biological targets of this compound derivatives and guide the design of focused libraries. The exploration of this underexplored scaffold could unlock new avenues for the development of novel therapeutic agents.

References

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. 3,4,5,6,7,8-Hexahydrocoumarin | C9H12O2 | CID 69694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. iscientific.org [iscientific.org]

- 6. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. wjpsronline.com [wjpsronline.com]

- 14. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unica.it [iris.unica.it]

- 19. scielo.br [scielo.br]

Methodological & Application

Step-by-step protocol for the catalytic hydrogenation of coumarin

Application Note: Catalytic Hydrogenation of Coumarin

AN-CHEM-001

Introduction

Coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. The selective hydrogenation of coumarin and its derivatives is a critical process in the synthesis of various valuable compounds, particularly 3,4-dihydrocoumarin and octahydrocoumarin, which have applications in the fragrance, pharmaceutical, and other chemical industries. This document provides detailed protocols for two distinct catalytic hydrogenation procedures: the selective hydrogenation of the α,β-unsaturated double bond to yield 3,4-dihydrocoumarin and the complete hydrogenation of both the double bond and the aromatic ring to produce octahydrocoumarin.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the two primary catalytic hydrogenation protocols for coumarin.

| Parameter | Protocol 1: 3,4-Dihydrocoumarin Synthesis | Protocol 2: Octahydrocoumarin Synthesis | Reference |

| Product | 3,4-Dihydrocoumarin | Octahydrocoumarin | [1],[2] |

| Catalyst | 5% Palladium on Activated Carbon (Pd/C) | 5% Ruthenium on Carbon (Ru/C) | [1],[2] |

| Catalyst Loading | 0.0001 to 0.1:1 (Catalyst:Coumarin wt ratio) | 0.5 wt% (based on coumarin) | [1],[2] |

| Solvent | None (Neat) | Methanol | [1],[2] |

| Substrate Concentration | Not Applicable (Solvent-free) | 60 wt% Coumarin in Methanol | [2] |

| Temperature | 30 to < 80 °C (65-75 °C preferred) | 130 °C | [1],[2] |

| Hydrogen Pressure | 1 - 100 bar (5 - 10 bar preferred) | 10 MPa (~100 bar) | [1],[2] |

| Reaction Time | 2 - 100 hours (8 hours in example) | Not specified (until complete conversion) | [1],[2] |

| Reported Yield | 98% | Not specified (90% selectivity) | [1],[2] |

| Reported Purity | 99.9% | Not specified | [1] |

Experimental Protocols

Protocol 1: Selective Hydrogenation to 3,4-Dihydrocoumarin

This protocol details the synthesis of 3,4-dihydrocoumarin by selectively hydrogenating the double bond of the pyrone ring using a palladium catalyst in a solvent-free system.[1]

Materials:

-

Coumarin

-

5% Palladium on activated carbon (Pd/C), moist (up to 60% water)

-

Pressurized reaction vessel (autoclave) with a stirrer (e.g., gas-dispersion stirrer)

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

Vessel Charging: Charge the pressurized autoclave with coumarin and the 5% Pd/C catalyst. For a large-scale reaction, a weight ratio of approximately 0.004:1 catalyst to coumarin can be used (e.g., 1500 g of coumarin and 6 g of 5% Pd/C).[1] The process is carried out without an additional solvent.[1]

-

System Purge: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove air, followed by several purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the vessel with hydrogen to the desired pressure, preferably between 5 to 10 bar.[1] Begin stirring and heat the reaction mixture to the target temperature, preferably in the range of 65 °C to 75 °C.[1]

-

Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake. A typical reaction time is around 8 hours.[1]

-

Cooling and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the excess hydrogen pressure.

-

Product Isolation: Open the autoclave and recover the crude product mixture.

-

Catalyst Removal: Remove the solid Pd/C catalyst from the liquid product by filtration, decantation, or centrifugation.[1]

-

Purification (Optional): The resulting 3,4-dihydrocoumarin is often of high purity (e.g., 99.9%).[1] If further purification is needed, it can be distilled under vacuum.

Protocol 2: Complete Hydrogenation to Octahydrocoumarin

This protocol describes the synthesis of octahydrocoumarin through the complete hydrogenation of both the heterocyclic and aromatic rings of coumarin using a ruthenium catalyst.[2]

Materials:

-

Coumarin

-

Methanol

-

5% Ruthenium on Carbon (Ru/C)

-

High-pressure, high-temperature autoclave with a stirrer

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Solution Preparation: Prepare a 60 wt% solution of coumarin in methanol.

-

Vessel Charging: Add the coumarin solution and the 5% Ru/C catalyst to the high-pressure autoclave. The catalyst loading should be 0.5 wt% based on the mass of the coumarin.[2]

-

System Purge: Seal the autoclave and purge the system first with an inert gas (e.g., nitrogen) and then with hydrogen gas to ensure an inert atmosphere.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to 10 MPa (~100 bar).[2] Begin vigorous stirring and heat the reaction mixture to 130 °C.[2]

-

Reaction: Maintain the reaction at 130 °C and 10 MPa until the starting material is completely converted.[2] Monitor the reaction progress by techniques such as GC-MS or TLC by taking aliquots (if the reactor setup allows).

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and then carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.

-

Solvent Removal: Remove the methanol solvent from the filtrate using a rotary evaporator to yield the crude octahydrocoumarin.

-

Purification: The crude product can be further purified by methods such as column chromatography or vacuum distillation to isolate the octahydrocoumarin, which is expected with a selectivity of around 90%.[2]

Visualizations

// Node styles sub [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; vessel [shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; condition [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; product [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Coumarin [label="Coumarin", class="sub"]; Catalyst [label="Catalyst\n(Pd/C or Ru/C)", class="reagent"]; Solvent [label="Solvent\n(if applicable)", class="reagent"]; Reactor [label="Autoclave", class="vessel"]; Purge [label="Purge with N₂,\nthen H₂", class="action"]; Pressurize [label="Pressurize\nwith H₂", class="condition"]; Heat [label="Heat to\nReaction Temp", class="condition"]; React [label="Stir & React", class="action"]; Cool [label="Cool & Vent", class="action"]; Filter [label="Filter to\nRemove Catalyst", class="action"]; Purify [label="Purify\n(Distill / Evaporate)", class="action"]; FinalProduct [label="Final Product", class="product"];

// Edges Coumarin -> Reactor; Catalyst -> Reactor; Solvent -> Reactor; Reactor -> Purge [label="1. Charge"]; Purge -> Pressurize [label="2. Inert"]; Pressurize -> Heat [label="3. Set P"]; Heat -> React [label="4. Set T"]; React -> Cool [label="5. Complete"]; Cool -> Filter [label="6. Recover"]; Filter -> Purify [label="7. Separate"]; Purify -> FinalProduct [label="8. Isolate"]; } enddot Caption: General workflow for the catalytic hydrogenation of coumarin.

References

One-Pot Synthesis of Hexahydrocoumarin from Cyclohexanone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract